
Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a pyridine ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride typically involves the reaction of ethyl chloroacetate with 2-aminopyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in the development of heterocyclic compounds, which are crucial in pharmaceutical chemistry.
Reactions and Mechanisms
- The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its amino group allows for hydrogen bonding with other molecules, facilitating interactions that can lead to the formation of new compounds.
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Displacement reactions where the amino group replaces a leaving group. |
Coupling Reactions | Formation of new carbon-carbon bonds through reactions with electrophiles. |
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and metabolic processes .
Anticancer Activity
- Studies have explored the compound's potential as an anticancer agent. Its derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .
Neuropharmacological Effects
- There is ongoing research into the neuroprotective effects of this compound, particularly in relation to neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter systems may lead to therapeutic applications in treating cognitive disorders .
Case Studies
Chlamydia Treatment
- A study evaluated the antichlamydial activity of derivatives derived from this compound. Results indicated significant reductions in infection rates in HEp-2 cells, suggesting potential therapeutic applications against Chlamydia infections without cytotoxic effects on host cells.
Neuroprotective Applications
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyridine ring in the compound allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-(2-pyridinyl)acetate dihydrochloride
- Ethyl 3-amino-3-(pyridin-2-yl)acrylate
- Ethyl 2-amino-2-(pyridin-2-yl)acetate
Uniqueness
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride is unique due to its specific structure, which includes both an amino group and a pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 2-amino-2-(pyridin-2-YL)acetate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from recent research.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl group, an amino group, and a pyridine ring. Its molecular formula is C9H12N2O2⋅HCl, with a molecular weight of approximately 200.66 g/mol. The compound's structure allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound can modulate enzyme activity by binding to active sites or allosteric sites, leading to alterations in metabolic pathways. Research indicates that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties through several mechanisms:
- Antimicrobial Activity : this compound has shown efficacy against various Gram-positive and Gram-negative bacteria. Studies have reported its ability to inhibit bacterial growth by targeting metabolic processes essential for bacterial survival .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis and inhibits cell proliferation, particularly in breast cancer and lung cancer models .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines, thus offering potential as a therapeutic agent in inflammatory diseases.
Antimicrobial Activity
A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against various pathogens:
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Gram-positive Bacteria | 16 µg/mL |
Gram-negative Bacteria | 32 µg/mL |
Fungi | 64 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive strains .
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
The compound demonstrated potent anticancer activity, with IC50 values indicating effective inhibition of cell growth .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives, including this compound, revealed superior antimicrobial properties compared to standard antibiotics such as penicillin. The study highlighted the compound's potential in treating resistant bacterial infections .
- Case Study on Anticancer Activity : In a preclinical trial involving breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Properties
IUPAC Name |
ethyl 2-amino-2-pyridin-2-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-5-3-4-6-11-7;/h3-6,8H,2,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWUMHQAOQLAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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